

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile suppliers

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile |
| Cat. No.: | B168716 |

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An In-depth Technical Guide to **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**. It moves beyond a simple cataloging of facts to provide field-proven insights into its synthesis, application, and handling, grounded in established scientific principles.

Introduction: A Versatile Scaffold in Modern Chemistry

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.^[1] Its unique trifecta of reactive sites—an amino group, a bromo substituent, and a nitrile moiety—coupled with the electronically influential trifluoromethyl group, makes it a valuable precursor for pharmaceuticals and advanced materials.^{[2][3]} The trifluoromethyl group is particularly prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^[3] This guide will elucidate the core chemical properties, synthesis strategies, and practical applications of this important intermediate.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in research and development.

Chemical Identity and Properties

The structural and physical characteristics of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 155255-45-1 | [4][5] |
| Molecular Formula | C ₈ H ₄ BrF ₃ N ₂ | [5] |
| Molecular Weight | 265.03 g/mol | [5] |
| IUPAC Name | 4-amino-5-bromo-2-(trifluoromethyl)benzonitrile | [5] |
| Melting Point | 137 to 142 °C | [6] |
| Physical State | Solid | [6] |
| Purity | Typically ≥95% | [6][7] |

Safety and Handling

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is classified as hazardous and requires careful handling in a controlled laboratory environment.[5]

- GHS Hazard Statements:** According to the Globally Harmonized System, this compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[5] It may also cause respiratory irritation.[5]
- Personal Protective Equipment (PPE):** When handling this compound, it is mandatory to use personal protective equipment, including safety goggles with side-shields, chemical-resistant

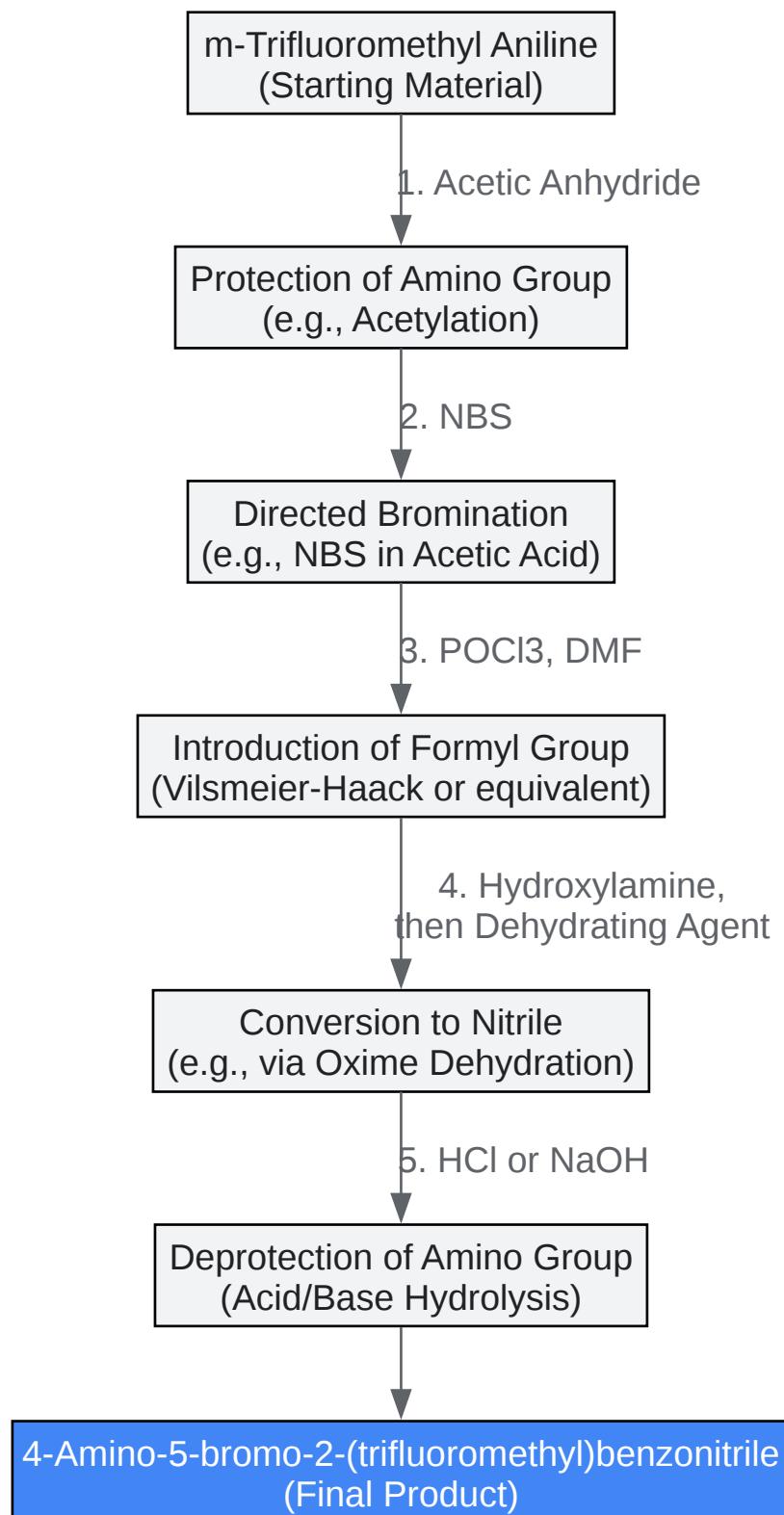
gloves, and a lab coat.[8] All work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[9][10]

- First-Aid Measures: In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the individual to fresh air.[8] If ingested, rinse the mouth with water and seek immediate medical attention.[8]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of substituted benzonitriles often involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity. While specific industrial syntheses are proprietary, a logical and common pathway can be constructed based on established organic chemistry principles and related patent literature.[11][12]

The synthesis typically begins with a readily available trifluoromethyl-substituted precursor. The key transformations involve directed bromination, followed by the introduction of the amino and nitrile functionalities.

[Click to download full resolution via product page](#)*A plausible synthetic workflow for the target compound.*

Causality Behind Experimental Choices:

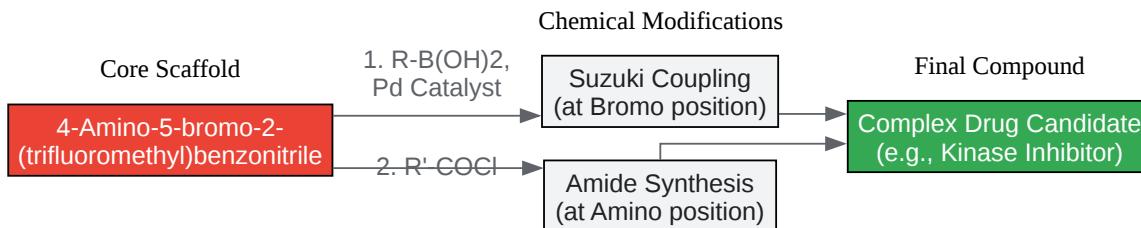
- Step 1 (Protection): The amino group is highly activating and can interfere with subsequent electrophilic substitution reactions. Protecting it as an acetanilide tempers its reactivity and directs the incoming electrophile (bromine) to the ortho/para positions.
- Step 2 (Bromination): N-Bromosuccinimide (NBS) is a common and reliable source of electrophilic bromine. The protected amino group directs the bromine to the position para to it, which is also ortho to the trifluoromethyl group.
- Steps 3 & 4 (Nitrile Formation): Introducing the nitrile group can be achieved through various methods. A common route involves formylation followed by conversion to an oxime and subsequent dehydration. This sequence is often robust and high-yielding.
- Step 5 (Deprotection): The final step involves the hydrolysis of the protecting group under acidic or basic conditions to reveal the free amino group, yielding the target molecule.

Section 3: Applications in Drug Discovery

The true value of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** lies in its utility as a scaffold for building more complex, biologically active molecules. The different functional groups serve as versatile handles for a variety of chemical transformations.

- Suzuki and other Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkyne substituents.^[3]
- Amide Bond Formation: The primary amino group can be readily acylated to form amide bonds, a common linkage in many pharmaceutical compounds.
- Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to form various heterocyclic rings.

These transformations allow medicinal chemists to systematically modify the core structure to optimize pharmacological properties, a process known as Structure-Activity Relationship (SAR) studies. For instance, it can serve as a key intermediate for kinase inhibitors, where different substituents can be installed to target the specific binding pockets of various enzymes.



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Use of the scaffold in constructing a complex molecule.

Section 4: Sourcing and Procurement

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is available from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to consider purity, available quantities, and the quality of the accompanying technical documentation (e.g., Certificate of Analysis).

| Supplier | Purity | Notes |
|----------------------|----------|--|
| Fluorochem | 95.0% | Offers various pack sizes from 1g to 25g. [6] |
| Parchem | - | A supplier of specialty chemicals. [4] |
| CymitQuimica | Min. 95% | Distributes products for lab use. [7] |
| ChemicalBook Vendors | - | Lists multiple suppliers, including Shanghai Hanhong Scientific Co., Ltd. and Beijing Eternalchem Co., Ltd. [13] |
| AK Scientific Inc. | Min. 95% | Lists a similar isomer, 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. [14] |

Note: This is not an exhaustive list. Researchers should perform their own due diligence when selecting a supplier.

Section 5: Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, demonstrating the utility of the bromo-substituent.

Objective: To synthesize 4-amino-5-aryl-2-(trifluoromethyl)benzonitrile.

Materials:

- **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

- Potassium carbonate (K_2CO_3) (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** (1.0 eq), the desired arylboronic acid (1.2 eq), $Pd(dppf)Cl_2$ (0.03 eq), and K_2CO_3 (3.0 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (volume determined by desired reaction concentration, typically 0.1 M).
- Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator of reaction completion (typically 4-12 hours).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using 1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a strategically important intermediate whose value is defined by the synthetic versatility of its multiple functional groups. Its well-defined physicochemical properties and reactivity profile make it a reliable component in

complex synthetic campaigns aimed at discovering and developing novel pharmaceuticals and functional materials. A comprehensive understanding of its synthesis, handling, and chemical potential is essential for any research professional seeking to leverage its unique structural attributes.

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